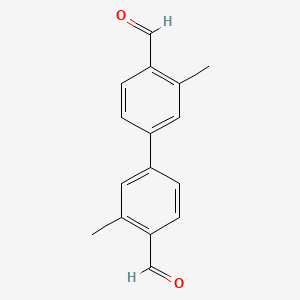
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde is an organic compound characterized by the presence of two aldehyde groups and two methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-methylbenzaldehyde with 4-formylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another synthetic route involves the Vilsmeier-Haack reaction, where 3-methylbenzaldehyde is treated with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding formylated product. This intermediate is then subjected to further formylation using formic acid and acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: 4-(4-Carboxy-3-methylphenyl)-2-methylbenzoic acid.
Reduction: 4-(4-Hydroxymethyl-3-methylphenyl)-2-methylbenzyl alcohol.
Substitution: 4-(4-Formyl-3-bromomethylphenyl)-2-methylbenzaldehyde.
Applications De Recherche Scientifique
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formyl-3-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of an additional aldehyde group.
4-(4-Formylphenyl)-2-methylbenzaldehyde: Lacks the methyl group on the phenyl ring.
3-Methyl-4-formylbenzaldehyde: Contains only one aldehyde group and one methyl group.
Uniqueness
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde is unique due to the presence of two aldehyde groups and two methyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This structural feature makes it a valuable intermediate in synthetic organic chemistry and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-(4-formyl-3-methylphenyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-7-13(3-5-15(11)9-17)14-4-6-16(10-18)12(2)8-14/h3-10H,1-2H3 |
Clé InChI |
OMVBTWICWLHSKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


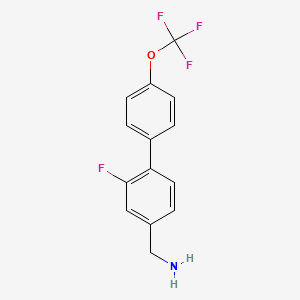
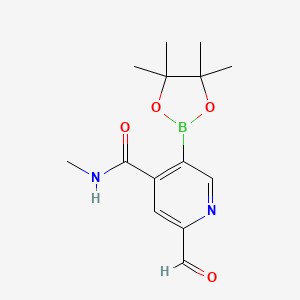
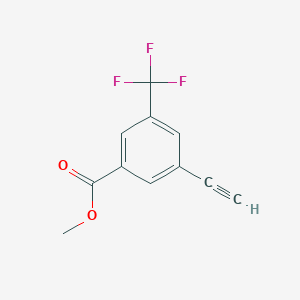
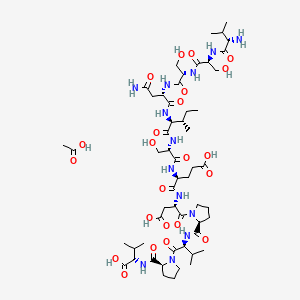
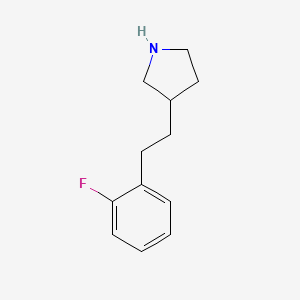
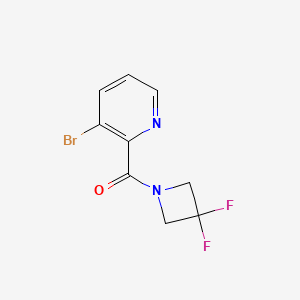
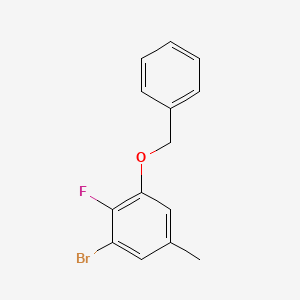
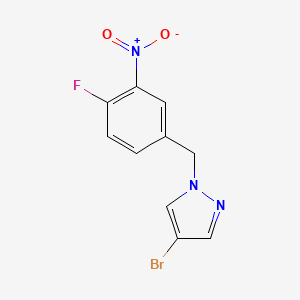
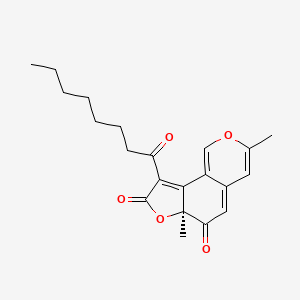
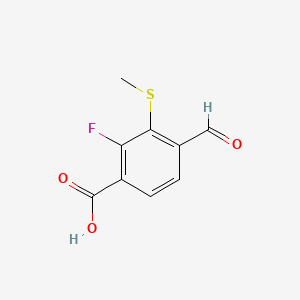
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)
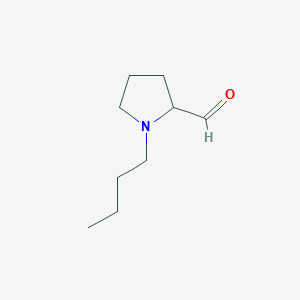

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)
